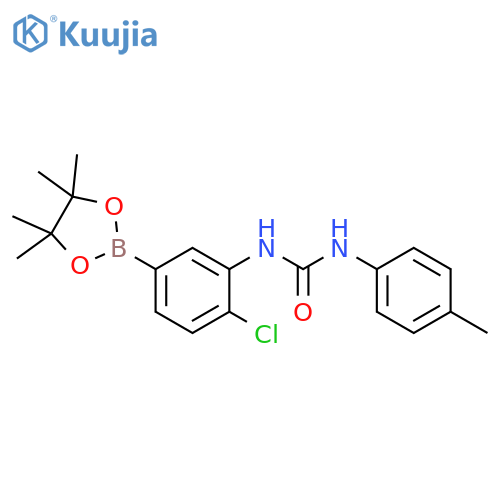Cas no 1400225-39-9 (Pinacol 4-chloro-3-(p-tolylurea) phenylboronic acid)

1400225-39-9 structure
商品名:Pinacol 4-chloro-3-(p-tolylurea) phenylboronic acid
Pinacol 4-chloro-3-(p-tolylurea) phenylboronic acid 化学的及び物理的性質
名前と識別子
-
- 1-(2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-(p-tolyl)urea
- AS-76913
- D94234
- 1-[2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-(4-methylphenyl)urea
- 1400225-39-9
- Pinacol 4-chloro-3-(p-tolylurea) phenylboronic acid
-
- MDL: MFCD23381047
- インチ: 1S/C20H24BClN2O3/c1-13-6-9-15(10-7-13)23-18(25)24-17-12-14(8-11-16(17)22)21-26-19(2,3)20(4,5)27-21/h6-12H,1-5H3,(H2,23,24,25)
- InChIKey: UGNFQZGKQHTQAX-UHFFFAOYSA-N
- ほほえんだ: N(C1=CC(B2OC(C)(C)C(C)(C)O2)=CC=C1Cl)C(NC1=CC=C(C)C=C1)=O
計算された属性
- せいみつぶんしりょう: 386.1568505g/mol
- どういたいしつりょう: 386.1568505g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 27
- 回転可能化学結合数: 3
- 複雑さ: 521
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 59.6Ų
Pinacol 4-chloro-3-(p-tolylurea) phenylboronic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D757505-250mg |
1-(2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-(p-tolyl)urea |
1400225-39-9 | 95% | 250mg |
$150 | 2024-06-05 | |
| Chemenu | CM430815-250mg |
1-(2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-(p-tolyl)urea |
1400225-39-9 | 95%+ | 250mg |
$96 | 2022-09-03 | |
| Chemenu | CM430815-1g |
1-(2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-(p-tolyl)urea |
1400225-39-9 | 95%+ | 1g |
$286 | 2022-09-03 | |
| A2B Chem LLC | AY17640-1g |
1-(2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-(p-tolyl)urea |
1400225-39-9 | 95% | 1g |
$357.00 | 2024-04-20 | |
| Aaron | AR01FUB8-250mg |
1-(2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-(p-tolyl)urea |
1400225-39-9 | 95% | 250mg |
$104.00 | 2025-02-10 | |
| Key Organics Ltd | AS-76913-0.25g |
1-(2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-(p-tolyl)urea |
1400225-39-9 | >95% | 0.25g |
£182.00 | 2025-03-05 | |
| A2B Chem LLC | AY17640-250mg |
1-(2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-(p-tolyl)urea |
1400225-39-9 | 95% | 250mg |
$126.00 | 2024-04-20 | |
| Key Organics Ltd | AS-76913-1g |
1-(2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-(p-tolyl)urea |
1400225-39-9 | >95% | 1g |
£406.00 | 2025-03-05 | |
| eNovation Chemicals LLC | D757505-1g |
1-(2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-(p-tolyl)urea |
1400225-39-9 | 95% | 1g |
$310 | 2024-06-05 | |
| Chemenu | CM430815-5g |
1-(2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-(p-tolyl)urea |
1400225-39-9 | 95%+ | 5g |
$858 | 2022-09-03 |
Pinacol 4-chloro-3-(p-tolylurea) phenylboronic acid 関連文献
-
1. X-ray chemical imaging and the electronic structure of a single nanoplatelet Ni/graphene composite†Chunyu Zhou,Jian Wang,Jerzy A. Szpunar Chem. Commun., 2014,50, 2282-2285
-
Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475
-
3. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914
-
Kowichiro Saruhashi,Nobuyoshi MIyamoto New J. Chem., 2017,41, 9602-9606
-
Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635
1400225-39-9 (Pinacol 4-chloro-3-(p-tolylurea) phenylboronic acid) 関連製品
- 1485565-50-1(1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde)
- 1804850-80-3(4-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)
- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)
- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)
- 544702-49-0(5-bromo-N-ethyl-2-furamide)
- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)
- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)
- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)
- 13769-43-2(potassium metavanadate)
- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)
推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬
